Furan-2-carboxylic acid (3-amino-propyl)-amide

Vue d'ensemble

Description

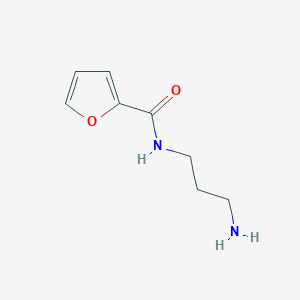

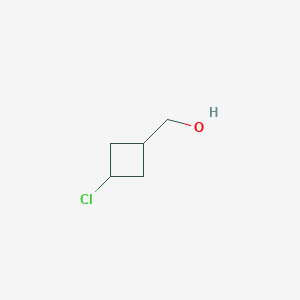

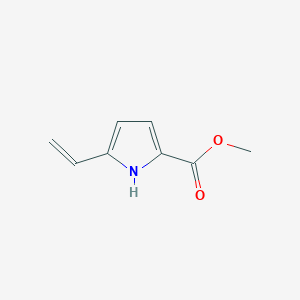

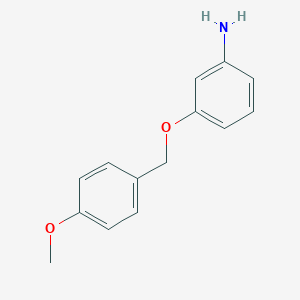

“Furan-2-carboxylic acid (3-amino-propyl)-amide” is a chemical compound with the molecular formula C8H13ClN2O2 . It has a molecular weight of 204.65 g/mol .

Molecular Structure Analysis

The molecular structure of “Furan-2-carboxylic acid (3-amino-propyl)-amide” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxylic acid group (-COOH), and an amide group (-CONH2) attached to a three-carbon propyl chain with an amino group (-NH2) .Applications De Recherche Scientifique

Synthesis of Both Enantiomers of Pilocarpine : Furan-2-carboxylic acid was utilized as a starting material for synthesizing dehydro-homopilopic acid, an intermediate in the concise synthesis of both enantiomers of pilocarpine. This process involved esterification, hydrogenation, and enzymatic hydrolysis, followed by the reduction of Weinreb amides and a single-step attachment of a 1-methyl-imidazole residue (Schmidt et al., 2021).

Gold-Catalyzed Isomerizations of Alkynamides : A novel approach used biphenyl-2-ylphosphines functionalized with a remote tertiary amino group as a ligand to convert acetylenic amides into 2-aminofurans. These electron-rich furans were then applied in synthesis through in-situ intermolecular Diels-Alder reactions to deliver highly functionalized aniline products (Li et al., 2019).

Microwave-Assisted Synthesis of Amides and Esters Containing Furan Rings : This study presented a novel method for synthesizing ester and amide derivatives containing furan rings under microwave radiation. The process involved using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor, which facilitated the synthesis of various furan derivatives with good to very good yields (Janczewski et al., 2021).

Catalysis of Amide Formation Using 2-Furanylboronic Acid : This research identified 2-furanylboronic acid as an inexpensive and effective catalyst for the dehydrative amide formation of carboxylic acids and amines at room temperature, applicable to a wide range of carboxylic acids with primary and secondary amines (Tam et al., 2015).

Synthesis of 2-Aminopyrrole Derivatives : This study involved the recyclization of furan-2,3-diones acylhydrazones under the action of esters, amides, and nitriles of cyanoacetic acids to produce various esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).

Synthesis of Bioactive Quinazolin-4(3H)-ones : Furan-2-carbaldehydes, as biomass-derived chemicals, were used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage. This process did not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups (Yu et al., 2018).

Propriétés

IUPAC Name |

N-(3-aminopropyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKZFRQYKIUIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390076 | |

| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carboxylic acid (3-amino-propyl)-amide | |

CAS RN |

116784-81-7 | |

| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)